N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide is a synthetic compound that features a unique combination of an imidazo[1,2-b]pyrazole moiety and a bromobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide typically involves the following steps:
Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethyl linker: The imidazo[1,2-b]pyrazole core is then reacted with an ethylating agent to introduce the ethyl linker.
Bromobenzamide formation: The final step involves the coupling of the ethylated imidazo[1,2-b]pyrazole with 2-bromobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The imidazo[1,2-b]pyrazole moiety can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the original compound, which may have different biological activities.
Scientific Research Applications
Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological studies: It can be used to study the biological pathways and mechanisms involving the imidazo[1,2-b]pyrazole moiety.
Chemical biology: The compound can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial applications: It may be used in the development of new materials or as a precursor for the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The bromobenzamide group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-iodobenzamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to its targets compared to its chlorine, fluorine, or iodine analogs.
Properties
IUPAC Name |
2-bromo-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c15-12-4-2-1-3-11(12)14(20)16-7-8-18-9-10-19-13(18)5-6-17-19/h1-6,9-10H,7-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIXEZAJVLTSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CN3C2=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.